5-(3-Fluorophenyl)morpholin-3-one

Description

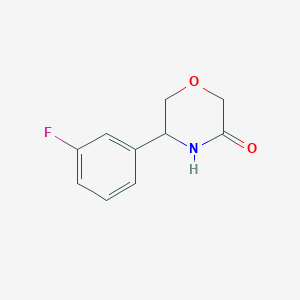

5-(3-Fluorophenyl)morpholin-3-one is a morpholinone derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to the morpholinone core. Morpholinones are six-membered lactams with a nitrogen and oxygen atom in the ring, widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

5-(3-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

InChI Key |

AKOZGGRHEQIOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of morpholinone derivatives are heavily influenced by substituents on the phenyl ring and their positions. Key analogs include:

4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)

- Structure: A para-aminophenyl group at position 4 of the morpholinone ring.

- Role: Intermediate in antimalarial agent synthesis (e.g., pyrazole-4-carboxamide derivatives). The amino group enhances solubility and reactivity for further functionalization .

4-(3-Fluoro-4-nitrophenyl)morpholin-3-one

- Structure : Meta-fluoro and para-nitro groups on the phenyl ring.

- Research : Crystal structure analysis reveals planar geometry, with nitro groups introducing steric hindrance and electron-withdrawing effects. This may reduce metabolic stability compared to the fluorine-only analog .

- Synthesis: Synthesized via nitration of 4-phenylmorpholin-3-one, followed by reduction to amino derivatives .

Aprepitant Derivative (CAS 1148113-53-4)

- Structure: Incorporates a 4-fluorophenyl-morpholino group linked to a triazolone moiety.

- Application: Approved antiemetic drug. The 4-fluorophenyl group enhances binding affinity to neurokinin-1 receptors, while the morpholino ring contributes to stereochemical specificity .

3-(3-Fluoro-4-morpholinophenyl)oxazolidin-2-one Derivatives

- Structure: Oxazolidinone core with a 3-fluoro-4-morpholinophenyl group.

- Activity : Exhibits antibacterial properties. The morpholinyl group improves solubility, while fluorine enhances metabolic resistance .

Physicochemical and Pharmacological Properties

*Position inferred from nomenclature conventions; exact data unavailable in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.